Tert-butyl ethoxycarbamate
Overview
Description
Tert-butyl ethoxycarbamate is a chemical compound belonging to the class of carbamates, which are esters of carbamic acid. This compound is widely used in organic synthesis, particularly as a protecting group for amines. The tert-butyl group provides stability, making it a preferred choice in various chemical reactions.
Mechanism of Action
Target of Action
Tert-butyl ethoxycarbamate, also known as t-butyloxycarbonyl (Boc), is primarily used as a protecting group for amines in organic synthesis . It plays a crucial role in the synthesis of peptides . The primary targets of this compound are the amine groups that it protects during synthesis .
Mode of Action
This compound interacts with its targets (amine groups) by forming a carbamate linkage . This linkage serves as a protective group for the amine, preventing it from reacting under conditions that would normally cause it to do so . The Boc group can be removed under relatively mild conditions, typically with strong acid (trifluoroacetic acid) or heat .
Biochemical Pathways
It’s known that the compound plays a significant role in peptide synthesis . By protecting amine groups, it allows for the selective reaction of other functional groups in the molecule .
Pharmacokinetics
As a tertiary alcohol, it is resistant to oxidation to carbonyl compounds . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The primary result of this compound’s action is the protection of amine groups during organic synthesis . This allows for the selective reaction of other functional groups in the molecule, facilitating complex synthesis processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s protective action can be removed under acidic conditions or heat . Therefore, the pH and temperature of the reaction environment can significantly impact the compound’s function. Additionally, the presence of other reactive species in the environment could potentially interfere with the compound’s protective action.
Biochemical Analysis
Cellular Effects
It is known that carbamates can have effects on the immune system, such as hypersensitivity reactions, some autoimmune diseases, and cancers
Molecular Mechanism
It is known that carbamates can inhibit acetylcholinesterase, an enzyme important in nerve function
Dosage Effects in Animal Models
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl ethoxycarbamate can be synthesized through several methods. One common approach involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to the formation of an acyl azide intermediate . Another method includes the three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI), which offers mild reaction conditions and short reaction times .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yields and purity. The use of catalysts and optimized reaction parameters are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ethoxycarbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Deprotection Reactions: The tert-butyl group can be removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Trifluoroacetic Acid: Used for deprotection of the tert-butyl group.
Cesium Carbonate and TBAI: Used in the synthesis of carbamates through three-component coupling reactions.
Major Products Formed
The major products formed from these reactions include free amines and substituted carbamates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl ethoxycarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: It is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is used in the development of drug candidates and in medicinal chemistry for modifying the pharmacokinetic properties of compounds.
Comparison with Similar Compounds
Similar Compounds
Carboxybenzyl (CBz) Carbamate: Another protecting group for amines, which can be removed using catalytic hydrogenation.
Fluorenylmethoxy (FMoc) Carbamate: Used as a protecting group that can be removed with an amine base.
Uniqueness
Tert-butyl ethoxycarbamate is unique due to its stability and ease of removal under mild acidic conditions. This makes it a versatile and widely used protecting group in organic synthesis, particularly in peptide synthesis and other applications where selective protection and deprotection of amines are required .
Properties
IUPAC Name |
tert-butyl N-ethoxycarbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-5-10-8-6(9)11-7(2,3)4/h5H2,1-4H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDXVYCENFYZSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCONC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.